molecular formula C4H12ClN B1591366 Diethyl-d10-amine hydrochloride CAS No. 285132-87-8

Diethyl-d10-amine hydrochloride

Cat. No. B1591366
M. Wt: 119.66 g/mol
InChI Key: HDITUCONWLWUJR-MFMGRUKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl-d10-amine hydrochloride (diethyl-d10-HCl) is an alkyl amine hydrochloride that has a wide range of applications in scientific research, ranging from its use as a reagent in organic synthesis to its use in biochemical and physiological studies. Diethyl-d10-HCl is a stable, water-soluble, and non-toxic compound that has been used in a variety of laboratory experiments.

Scientific Research Applications

Polymer Synthesis and Properties

Tertiary amine methacrylates, closely related to diethyl amines, have been synthesized and analyzed for their solubility and thermal properties. These polymers exhibit unique solubility behaviors in acidic or neutral media and form stable micelles under certain conditions, highlighting their potential in drug delivery systems and nanotechnology (Bütün, Armes, & Billingham, 2001).

Environmental Science and Safety

A study on N,N-dimethylsulfamide (DMS) revealed it as a precursor for N-nitrosodimethylamine (NDMA) during ozonation, particularly in the presence of bromide, underlining the complexity of chemical reactions in water treatment processes and the potential environmental impact (von Gunten et al., 2010).

Corrosion Inhibition

Primary aliphatic amines, including diethylamine, have been studied as corrosion inhibitors for mild steel in acidic solutions. Their adsorption properties suggest potential applications in metal preservation and industrial maintenance (Damborenea, Bastidas, & Vázquez, 1997).

CO2 Capture Technology

The environmental impact of amine emissions from CO2 capture plants was assessed, focusing on monoethanol amine (MEA) and diethyl amine (DEA). The study highlights concerns regarding toxicity limits for aquatic organisms and the need for careful management of amine-based CO2 capture technologies (Karl, Wright, Berglen, & Denby, 2011).

Polymer Chemistry and Drug Delivery

Research into polystyrene-polypeptide block copolymers using primary amine hydrochlorides, including diethyl amine hydrochlorides, shows advancements in drug delivery mechanisms through controlled polymerization techniques, promising for targeted therapy applications (Dimitrov & Schlaad, 2003).

properties

IUPAC Name

1,1,2,2,2-pentadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i1D3,2D3,3D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDITUCONWLWUJR-MFMGRUKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583934
Record name N-(~2~H_5_)Ethyl(~2~H_5_)ethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl-d10-amine hydrochloride

CAS RN

285132-87-8
Record name N-(~2~H_5_)Ethyl(~2~H_5_)ethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 285132-87-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl-d10-amine hydrochloride
Reactant of Route 2
Diethyl-d10-amine hydrochloride
Reactant of Route 3
Diethyl-d10-amine hydrochloride
Reactant of Route 4
Diethyl-d10-amine hydrochloride
Reactant of Route 5
Diethyl-d10-amine hydrochloride
Reactant of Route 6
Diethyl-d10-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.